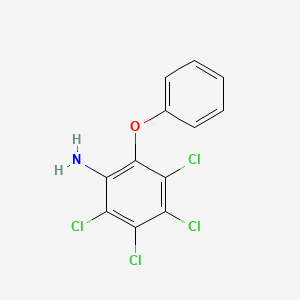

2,3,4,5-Tetrachloro-6-phenoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl4NO |

|---|---|

Molecular Weight |

323.0 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-phenoxyaniline |

InChI |

InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2 |

InChI Key |

ZUMRAASOHVUGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3,4,5 Tetrachloro 6 Phenoxyaniline

Strategies for the Synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline

The synthesis of the target molecule can be approached through several strategic disconnections, primarily involving the formation of the C-O ether bond or the C-N amine bond at different stages of the synthesis. These strategies can be broadly categorized as direct synthetic routes from precursors and convergent synthetic approaches utilizing key intermediates.

Direct Synthetic Routes from Precursors

Direct synthetic routes aim to construct the 2,3,4,5-Tetrachloro-6-phenoxyaniline framework in a limited number of steps from readily available starting materials. A plausible direct approach would involve the reaction of pentachloronitrobenzene (B1680406) with phenol (B47542), followed by the reduction of the nitro group.

Another direct route could involve the reaction of a polychlorinated aniline (B41778) derivative with a phenoxide. For instance, the reaction of pentachloroaniline (B41903) with sodium phenoxide, catalyzed by a suitable transition metal, could potentially yield the desired product. However, the reactivity of the highly chlorinated aniline might be a limiting factor.

A summary of potential direct synthetic precursors is presented in Table 1.

| Precursor 1 | Precursor 2 | Key Transformation |

| Pentachloronitrobenzene | Phenol | Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction |

| Pentachloroaniline | Sodium Phenoxide | Nucleophilic Aromatic Substitution (SNAr) |

| 2,3,4,5,6-Pentachloroaniline | Phenylboronic acid | Chan-Lam Coupling |

Convergent Synthetic Approaches Utilizing Key Intermediates

A potential convergent strategy for 2,3,4,5-Tetrachloro-6-phenoxyaniline could involve the synthesis of a polychlorinated diphenyl ether intermediate, which is subsequently functionalized with an amino group. For example, the synthesis of 2,3,4,5-tetrachlorophenoxybenzene could be achieved via an Ullmann condensation between a tetrachlorophenol and a phenyl halide. The resulting diphenyl ether could then be nitrated and subsequently reduced to introduce the aniline functionality. The regioselectivity of the nitration step would be a critical consideration in this approach.

Alternatively, a key intermediate could be a polychlorinated aniline derivative that is then coupled with a phenol. For instance, the synthesis of 2,3,4,5-tetrachloro-6-iodoaniline could be a key step, followed by a copper-catalyzed coupling with phenol.

Role of Specific Reaction Types (e.g., Ullmann-Type Reactions, Intramolecular Cyclizations, Copper-Catalyzed Processes)

Several specific reaction types are instrumental in the synthesis of polychlorinated phenoxyanilines.

Ullmann-Type Reactions: The Ullmann condensation is a classic and versatile method for the formation of C-O and C-N bonds, making it highly relevant for the synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline. wikipedia.orgorganic-chemistry.org This copper-promoted reaction typically involves the coupling of an aryl halide with an alcohol, amine, or their respective salts. wikipedia.org For the target molecule, an Ullmann ether synthesis could be employed to couple a tetrachlorinated aniline with a phenyl halide, or a Goldberg-type reaction could be used to couple a tetrachlorinated phenol with an aniline derivative. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using soluble copper catalysts with various ligands have made the reaction more efficient and applicable under milder conditions. mdpi.com

Intramolecular Cyclizations: While less direct for the synthesis of the target molecule, intramolecular cyclization strategies are crucial in the synthesis of related heterocyclic systems and can sometimes be adapted. For the synthesis of a phenoxyaniline (B8288346), an intramolecular approach is not immediately obvious but could be envisioned in a multi-step synthesis where a precursor is designed to cyclize and then be opened to reveal the desired structure.

Copper-Catalyzed Processes: Copper catalysis is central to many of the key bond-forming reactions in the synthesis of polychlorinated aromatic compounds. mdpi.comresearchgate.net Beyond the classical Ullmann reaction, copper catalysts are effective in a variety of cross-coupling reactions. For example, the Chan-Lam coupling, which involves the copper-catalyzed reaction of boronic acids with amines or phenols, could be a potential route. nih.gov The choice of copper source (e.g., CuI, Cu2O, CuO) and ligands can significantly influence the reaction's efficiency and selectivity. thieme-connect.de

Catalysis in the Synthesis of Polychlorinated Phenoxyaniline Analogues

The synthesis of polychlorinated phenoxyaniline analogues heavily relies on effective catalytic systems to overcome the inherent low reactivity of the highly halogenated substrates.

Development and Evaluation of Catalytic Systems (e.g., Transition Metal-Based Catalysts, Quaternary Ammonium (B1175870) Salts)

Transition Metal-Based Catalysts: Copper has historically been the metal of choice for Ullmann-type reactions. wikipedia.org However, other transition metals such as palladium, nickel, and iron have also been shown to catalyze C-O and C-N bond formation. wikipedia.orgnih.govmdpi.com Palladium catalysts, in particular, are highly effective in cross-coupling reactions like the Buchwald-Hartwig amination, which could be an alternative to the Goldberg reaction for the C-N bond formation. wikipedia.org Research has shown that chromium and nickel may also play a significant role in the catalytic formation of chlorinated aromatic compounds. researchgate.net The choice of metal, its oxidation state, and the coordinating ligands are all critical parameters that need to be optimized for a specific transformation.

A comparison of different catalytic systems is provided in Table 2.

| Catalyst System | Key Features | Potential Application |

| Copper/Ligand | Traditional and versatile for C-O and C-N coupling. Milder conditions with appropriate ligands. mdpi.com | Ullmann ether synthesis, Goldberg reaction. |

| Palladium/Ligand | Highly efficient for cross-coupling reactions. mdpi.com | Buchwald-Hartwig amination. |

| Nickel/Ligand | Cost-effective alternative to palladium. wikipedia.org | C-O and C-N coupling reactions. |

| Quaternary Ammonium Salts | Phase-transfer catalysts, enabling reactions between different phases. acsgcipr.orgcrdeepjournal.org | Nucleophilic aromatic substitution. |

Quaternary Ammonium Salts: Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts (PTCs). acsgcipr.orgcrdeepjournal.org In the context of synthesizing polychlorinated phenoxyanilines, PTCs can facilitate the reaction between an aqueous solution of a phenoxide and an organic solution of the chlorinated aromatic substrate. crdeepjournal.org This can enhance reaction rates and allow for milder reaction conditions. crdeepjournal.org

Optimization of Catalytic Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of highly substituted aromatic compounds. Key parameters that are typically varied include:

Catalyst and Ligand: The choice of metal precursor and ligand can have a profound impact on the reaction outcome. For copper-catalyzed reactions, ligands such as phenanthrolines, diamines, and amino acids have been shown to improve efficiency. wikipedia.org

Base: The choice of base is critical for deprotonating the phenol or aniline and activating the catalyst. Common bases include potassium carbonate, cesium carbonate, and potassium hydroxide. mdpi.com

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used to facilitate the dissolution of reactants and promote the reaction. wikipedia.org

Temperature: While modern catalytic systems have allowed for lower reaction temperatures, many Ullmann-type reactions still require elevated temperatures to proceed at a reasonable rate. wikipedia.org

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without significant decomposition of the product.

An example of reaction condition optimization for a generic Ullmann ether synthesis is presented in Table 3.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | None | K2CO3 | DMF | 150 | 45 |

| 2 | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 120 | 75 |

| 3 | CuI | 1,10-Phenanthroline | Cs2CO3 | DMF | 120 | 85 |

| 4 | Cu2O | N,N'-Dimethylethylenediamine | Cs2CO3 | Toluene | 110 | 90 |

Green Chemistry Principles in the Synthesis of Chlorinated Phenoxyanilines

The application of green chemistry principles is crucial in modern pharmaceutical and chemical manufacturing to minimize environmental impact and enhance process safety and efficiency. nih.gov For the synthesis of chlorinated phenoxyanilines, these principles guide the selection of materials and methods to reduce waste and hazardous substance use. sphinxsai.com

Solvents are a major contributor to the waste generated in chemical processes, often accounting for a significant portion of the total mass used in pharmaceutical manufacturing. ubc.caacs.org Therefore, careful solvent selection is a primary consideration in green synthesis. The ideal solvent should be effective for the reaction, non-toxic, non-flammable, and derived from renewable resources. Water is often a preferred green solvent, though its application in organic synthesis can be limited by the solubility of non-polar reactants. nih.gov

For the synthesis of compounds like 2,3,4,5-Tetrachloro-6-phenoxyaniline, which involves aromatic substitution reactions, the choice of solvent must balance reactivity with environmental concerns. Traditional solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), while effective, are now considered undesirable due to their toxicity and environmental persistence. ubc.ca Green chemistry encourages their replacement with more benign alternatives.

Several pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) criteria. ubc.caacs.org These guides often recommend alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and some ethers (e.g., 2-methyltetrahydrofuran) as preferable alternatives. The use of solvent-free, or mechanochemical, reaction conditions, where reactants are ground together, is another emerging green technique that eliminates solvent use entirely. orientjchem.orgresearchgate.net

Table 1: Solvent Selection Guide Based on Green Chemistry Principles

| Category | Examples | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate (B1210297), 2-MeTHF | Low toxicity, biodegradable, derived from renewable sources (for some), good performance. |

| Usable | Toluene, Cyclohexane, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Acceptable performance but with some health or environmental concerns; use should be minimized. acs.org |

| Undesirable/Banned | Dichloromethane, Chloroform, Benzene (B151609), Diethyl Ether, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenic potential, significant environmental impact, safety hazards (e.g., peroxide formation). ubc.ca |

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org It is a theoretical measure of how much waste a reaction generates at the molecular level. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently greener as they minimize the formation of byproducts. jocpr.comscranton.edu In contrast, substitution and elimination reactions often have poor atom economy because they generate leaving groups or other molecules that are not part of the final product. primescholars.com

To enhance process efficiency in the synthesis of chlorinated phenoxyanilines, several strategies can be employed:

Catalysis: Using catalysts allows for reactions to proceed under milder conditions and can enable more atom-economical pathways. Catalytic hydrogenation, for example, is a highly atom-economical method for reduction. wikipedia.org

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" process avoids the need for intermediate workup and purification steps, which reduces solvent use and waste generation. nih.govrsc.org

By focusing on reaction design that maximizes the incorporation of starting materials into the product, manufacturers can significantly reduce waste and improve the sustainability of their processes. jocpr.com

Derivatization and Structural Modification of the 2,3,4,5-Tetrachloro-6-phenoxyaniline Scaffold

Derivatization of a core molecule, or scaffold, is a fundamental strategy in medicinal chemistry to develop new compounds with improved activity, selectivity, or pharmacokinetic properties. researchgate.netrsc.org

The 2,3,4,5-Tetrachloro-6-phenoxyaniline structure offers several sites for functionalization. The primary amine (-NH₂) group is a key handle for derivatization. It can readily undergo a variety of reactions, including:

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion of the amine to a diazonium salt, which can then be replaced by a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Furthermore, the phenoxy and tetrachlorophenyl rings can potentially undergo electrophilic aromatic substitution, although the strong deactivating effect of the chlorine atoms on the aniline ring makes substitution there less favorable. Derivatization reagents can be chosen to add specific functionalities that improve properties like ionization efficiency for analytical detection or to explore structure-activity relationships. mdpi.comnih.gov

Bioisosterism is a strategy used to replace a functional group or atom in a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comsilae.it This replacement can alter a molecule's size, shape, electronic distribution, and lipophilicity, which in turn can affect its potency, selectivity, metabolic stability, and toxicity. nih.govdrughunter.com

For the 2,3,4,5-Tetrachloro-6-phenoxyaniline scaffold, several bioisosteric replacements could be explored:

Phenyl Ring: The phenoxy group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thiophene) to modulate electronic properties and potential interactions with biological targets. nih.gov

Amine Group: The primary amine could be replaced by other hydrogen-bonding groups such as a hydroxyl (-OH) or thiol (-SH) group, though this would significantly alter the basicity of the molecule. silae.it

Chlorine Atoms: Halogens like chlorine can be replaced by other groups of similar size, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, to alter lipophilicity and electronic character. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the 2,3,4,5-Tetrachloro-6-phenoxyaniline Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl (in phenoxy group) | Pyridyl, Thienyl, Cyclohexyl | Modify electronics, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Amine (-NH₂) | Hydroxyl (-OH), Thiol (-SH), Methylamine (-NHCH₃) | Alter pKa, hydrogen bonding capability, and nucleophilicity. silae.it |

| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br), Trifluoromethyl (-CF₃), Cyano (-CN) | Modify lipophilicity, electronic effects, and metabolic stability. cambridgemedchemconsulting.com |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (B1212753) (-CH₂-), Sulfone (-SO₂-) | Change bond angles, flexibility, and hydrogen bonding potential. |

Purity Considerations and Characterization of Manufacturing Impurities in Synthetic Processes

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical regulatory requirement, as impurities can affect the safety and efficacy of the final drug product. nih.gov The manufacturing process for 2,3,4,5-Tetrachloro-6-phenoxyaniline must be carefully controlled to minimize the formation of process-related impurities.

Common sources of impurities in multi-step syntheses include:

Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.

Intermediates: Unreacted intermediates from a previous step.

Byproducts: Unwanted products formed from side reactions.

Degradation Products: The desired compound breaking down under certain reaction or storage conditions. mdpi.com

In the context of synthesizing a polychlorinated compound like 2,3,4,5-Tetrachloro-6-phenoxyaniline, potential impurities could include isomers with different chlorine substitution patterns, products of incomplete reaction (e.g., a precursor that has not yet had the phenoxy group attached), or byproducts from over-reduction or incomplete reduction steps if applicable. beilstein-journals.org

The identification and characterization of these impurities, even at trace levels (typically above 0.1%), are essential. nih.gov A combination of analytical techniques is employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from its impurities.

Mass Spectrometry (MS), often coupled with LC (LC-MS): Used to determine the molecular weight of impurities, providing clues to their structure. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive identification of an impurity's chemical structure once it has been isolated. mdpi.com

Once an impurity is identified, its formation can often be controlled by optimizing reaction conditions such as temperature, reaction time, or the stoichiometry of reactants. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 2,3,4,5-Tetrachloro-6-phenoxyaniline |

| 2-methyltetrahydrofuran |

| Acetonitrile |

| Benzene |

| Chloroform |

| Cyclohexane |

| Dichloromethane |

| Diethyl Ether |

| Dimethyl Sulfoxide |

| Ethanol |

| Ethyl Acetate |

| Isopropanol |

| N,N-Dimethylformamide |

Spectroscopic Characterization and Structural Elucidation of 2,3,4,5 Tetrachloro 6 Phenoxyaniline

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for 2,3,4,5-Tetrachloro-6-phenoxyaniline is expected to display characteristic absorption bands corresponding to its distinct structural features.

Key expected FT-IR absorption bands include:

N-H Stretching: The aniline (B41778) (-NH₂) group should exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: The phenoxy group contains C-H bonds that will produce absorption bands above 3000 cm⁻¹, generally in the 3030-3100 cm⁻¹ range. vscht.cz The tetrachlorinated ring lacks C-H bonds.

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds in both aromatic rings are expected in the 1400-1600 cm⁻¹ region. vscht.czbiointerfaceresearch.com

C-O-C Stretching: The ether linkage between the two aromatic rings is a key feature. Phenyl alkyl ethers typically show strong C–O stretching bands. For an aryl ether, asymmetric and symmetric C-O-C stretching vibrations are expected, with a prominent strong band around 1250 cm⁻¹. nist.govlibretexts.org

C-N Stretching: The stretching of the carbon-nitrogen bond of the aniline group is anticipated in the 1250-1350 cm⁻¹ range. researchgate.net

C-Cl Stretching: The multiple carbon-chlorine bonds on the aniline ring will result in strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Bands for 2,3,4,5-Tetrachloro-6-phenoxyaniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Aniline (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Phenoxy Ring | 3030 - 3100 | Medium |

| Aromatic C=C Stretch | Both Rings | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | Strong |

| C-N Stretch | Aniline | 1250 - 1350 | Medium |

| C-Cl Stretch | Tetrachloro-Aniline | 600 - 800 | Strong |

Raman Spectroscopy (Theoretical Considerations)

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are a powerful tool for predicting and interpreting Raman spectra for complex molecules like polychlorinated aromatic compounds. mdpi.comnih.govresearchgate.net

For 2,3,4,5-Tetrachloro-6-phenoxyaniline, a theoretical Raman spectrum would be expected to prominently feature:

Symmetric Ring Breathing Modes: The aromatic rings, particularly the highly substituted tetrachloro-aniline ring, would exhibit strong, characteristic "breathing" vibrations. These symmetric modes are often intense in Raman spectra.

C-Cl Symmetric Stretching: Symmetric stretching vibrations of the C-Cl bonds would be Raman active.

C-O-C Symmetric Stretching: The symmetric stretch of the ether linkage would also contribute to the Raman spectrum.

In contrast to FT-IR, the N-H stretching vibrations of the aniline group are expected to be weaker in the Raman spectrum. The complementary nature of IR and Raman allows for a more complete vibrational analysis of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For 2,3,4,5-Tetrachloro-6-phenoxyaniline, the tetrachlorinated aniline ring has no protons, simplifying one part of the spectrum.

The expected signals are:

Phenoxy Group Protons: The five protons on the phenoxy ring will appear in the aromatic region, typically between 6.8 and 7.5 ppm. tau.ac.il Due to the ether linkage, the ortho, meta, and para protons will have distinct chemical shifts, likely resulting in a complex series of multiplets.

Aniline Protons: The two protons of the -NH₂ group are expected to produce a single, often broad, signal. tau.ac.il Its chemical shift can vary depending on solvent, concentration, and temperature but typically falls within the 3-5 ppm range for anilines. tau.ac.il

Table 2: Predicted ¹H NMR Signals for 2,3,4,5-Tetrachloro-6-phenoxyaniline

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenoxy group (o, m, p-H) | 6.8 - 7.5 | Multiplets | 5H |

| Amino group (-NH₂) | 3.0 - 5.0 | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy detects the carbon atoms in a molecule. Given the lack of symmetry in 2,3,4,5-Tetrachloro-6-phenoxyaniline, a total of 12 distinct signals are expected, one for each unique carbon atom in the two aromatic rings.

The predicted chemical shifts are influenced by the attached atoms (Cl, N, O) and their electronic effects:

Phenoxy Ring Carbons: These six carbons will resonate in the typical aromatic region of 115-160 ppm. libretexts.org The carbon directly attached to the ether oxygen (ipso-carbon) is expected to be the most downfield, potentially around 155-160 ppm. hw.ac.ukoregonstate.edu The other carbons will appear between approximately 115 and 130 ppm. docbrown.info

Tetrachlorinated Aniline Ring Carbons: The chemical shifts of these carbons will be significantly influenced by the multiple electronegative chlorine substituents and the amino and phenoxy groups. rsc.org

The carbons bonded to chlorine (C2, C3, C4, C5) will have their resonances shifted, typically appearing in the 120-140 ppm range.

The carbon attached to the amino group (C6) will be influenced by nitrogen's electron-donating nature.

The carbon attached to the phenoxy group (C1) will be shifted downfield due to the electronegative oxygen, likely appearing in the 145-155 ppm range. hw.ac.uk

Table 3: Predicted ¹³C NMR Chemical Shift Regions for 2,3,4,5-Tetrachloro-6-phenoxyaniline

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Phenoxy Ring (C-O) | 155 - 160 |

| Phenoxy Ring (C-H) | 115 - 130 |

| Tetrachloro-Aniline Ring (C-O) | 145 - 155 |

| Tetrachloro-Aniline Ring (C-N) | 140 - 150 |

| Tetrachloro-Aniline Ring (C-Cl) | 120 - 140 |

Advanced NMR Techniques (e.g., Multinuclear NMR)

For a complete and unambiguous assignment of all proton and carbon signals in a complex molecule like 2,3,4,5-Tetrachloro-6-phenoxyaniline, advanced 2D NMR techniques are essential. mdpi.comjchps.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the phenoxy ring, helping to assign the ortho, meta, and para protons based on their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the phenoxy ring. youtube.com

Multinuclear NMR: While less common for routine characterization, ¹⁵N NMR could provide information about the electronic environment of the aniline nitrogen atom.

These advanced methods, used in combination, would allow for the full and confident structural elucidation of 2,3,4,5-Tetrachloro-6-phenoxyaniline. semanticscholar.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In a GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

For 2,3,4,5-Tetrachloro-6-phenoxyaniline, the mass spectrum would be expected to show a distinct molecular ion (M⁺) peak. A key feature would be the isotopic pattern characteristic of a molecule containing four chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a cluster of peaks for the molecular ion and any chlorine-containing fragments, with a unique intensity distribution (e.g., M⁺, M+2, M+4, M+6, M+8).

The fragmentation of aromatic amines is often directed by the nitrogen atom, while aromatic ethers can cleave at the C-O bond. whitman.eduwhitman.edu The fragmentation of 2,3,4,5-Tetrachloro-6-phenoxyaniline would likely proceed through several key pathways:

Loss of a chlorine atom: [M - Cl]⁺

Cleavage of the ether bond: This could lead to the formation of a tetrachloroaniline radical cation or a phenoxy cation.

Loss of CO or HCN: Common fragmentation pathways for aromatic ethers and anilines, respectively. whitman.edu

Loss of the entire phenoxy group: [M - C₆H₅O]⁺

A predicted fragmentation pattern is detailed in the table below.

Table 1: Predicted GC-MS Fragmentation Data for 2,3,4,5-Tetrachloro-6-phenoxyaniline This table presents hypothetical data based on established fragmentation principles for related compounds.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 321 | [C₁₂H₇Cl₄NO]⁺ | Molecular Ion (M⁺) |

| 286 | [C₁₂H₇Cl₃NO]⁺ | Loss of a Chlorine atom [M - Cl]⁺ |

| 228 | [C₆H₂Cl₄N]⁺ | Loss of Phenoxy radical [M - C₆H₅O]⁺ |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of CO from [C₆H₅O]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. oup.comresearchgate.netchromatographyonline.com Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places. This allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For 2,3,4,5-Tetrachloro-6-phenoxyaniline, the molecular formula is C₁₂H₇Cl₄NO. HRMS would be used to confirm this by measuring the monoisotopic mass of the molecular ion with high precision, thereby distinguishing it from other potential formulas that might have the same nominal mass. The high resolving power of HRMS is crucial for analyzing complex halogenated organic compounds. oup.comrsc.org

Table 2: Theoretical High-Resolution Mass Data for 2,3,4,5-Tetrachloro-6-phenoxyaniline This table presents calculated theoretical data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇Cl₄NO |

| Nominal Mass | 321 u |

| Theoretical Monoisotopic Mass (using ³⁵Cl) | 320.9250 u |

| Required Mass Accuracy | < 5 ppm |

Electronic Spectroscopy for Electronic Structure and Aggregation Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are related to its structure and environment.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In aromatic compounds like 2,3,4,5-Tetrachloro-6-phenoxyaniline, the primary absorptions are due to π→π* transitions within the aniline and phenoxy ring systems.

The spectrum of this compound would be expected to show characteristic absorption bands. The aniline chromophore typically exhibits strong absorption bands, and the presence of substituents (four chloro groups and a phenoxy group) would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline. researchgate.netresearchgate.netrsc.org Specifically, the auxochromic amino (-NH₂) and phenoxy (-OAr) groups, and the chloro (-Cl) substituents would likely induce a bathochromic (red) shift, moving the absorption to longer wavelengths.

Table 3: Predicted UV-Vis Absorption Data for 2,3,4,5-Tetrachloro-6-phenoxyaniline in a Non-polar Solvent This table presents hypothetical data based on typical values for substituted anilines and phenols.

| Predicted λmax (nm) | Associated Electronic Transition | Chromophore System |

|---|---|---|

| ~240-260 | π→π | Substituted Phenyl Rings |

| ~290-320 | π→π | Aniline Moiety (charge-transfer band) |

Aromatic molecules can exhibit aggregation in solution, often driven by non-covalent interactions such as π–π stacking. tandfonline.comgenspark.ai This phenomenon is sensitive to factors like concentration, solvent polarity, and temperature. UV-Vis spectroscopy is a valuable technique for studying aggregation.

When molecules aggregate, their electronic environment changes, which in turn affects their light absorption properties. This can lead to deviations from the Beer-Lambert law, where absorbance is no longer directly proportional to concentration. Spectroscopic changes indicative of aggregation include:

Hypochromism: A decrease in molar absorptivity.

Hyperchromism: An increase in molar absorptivity.

Shifts in λmax: A blue shift (hypsochromic) or a red shift (bathochromic) of the absorption bands.

For 2,3,4,5-Tetrachloro-6-phenoxyaniline, its planar aromatic structure could facilitate π–π stacking. A concentration-dependent UV-Vis study could reveal such behavior. By measuring the spectra at various concentrations, one could observe changes in the shape and intensity of the absorption bands, providing evidence for or against aggregation in a given solvent. bham.ac.ukresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

To perform this analysis, a suitable single crystal of 2,3,4,5-Tetrachloro-6-phenoxyaniline would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The resulting structural data would confirm the connectivity of the atoms and reveal key geometric parameters. For instance, it would show the dihedral angle between the two aromatic rings, indicating the degree of twist in the molecule. Furthermore, the analysis would elucidate intermolecular forces that stabilize the crystal packing, such as hydrogen bonding involving the amine group, halogen bonding involving the chlorine atoms, and potential π–π stacking interactions between the aromatic rings of adjacent molecules. cambridge.orgiucr.orguky.edu

Table 4: Hypothetical Crystallographic Data for 2,3,4,5-Tetrachloro-6-phenoxyaniline This table presents a hypothetical data set based on typical values for related chloroaniline derivatives.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pcca |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z (Molecules per unit cell) | 4 or 8 |

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound, grown from an appropriate solvent, would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic data can be derived.

Illustrative Crystallographic Data for 2,3,4,5-Tetrachloro-6-phenoxyaniline:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.75 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Contacts within Crystal Lattices

The packing of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these contacts is crucial for predicting the physical properties of the material, such as melting point, solubility, and polymorphism. For a molecule like 2,3,4,5-Tetrachloro-6-phenoxyaniline, several types of intermolecular interactions are anticipated to play a significant role in the crystal packing.

Halogen Bonding: Chlorine atoms, particularly when attached to an electron-withdrawing aromatic ring, can act as halogen bond donors. These interactions involve the favorable electrostatic interaction between the positive region on the chlorine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as the π-system of an aromatic ring or a lone pair on the oxygen or nitrogen atoms. C-Cl···π and C-Cl···O/N interactions would contribute to the stability of the crystal lattice.

π-π Stacking: The presence of two aromatic rings (the tetrachlorinated aniline and the phenoxy group) allows for the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, would likely lead to offset or parallel-displaced arrangements of the molecules in the crystal.

Illustrative Intermolecular Contact Data:

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H | O (phenoxy) | 2.95 | 165 |

| Hydrogen Bond | N-H | Cl | 3.20 | 150 |

| Halogen Bond | C-Cl | π (phenoxy) | 3.40 | 160 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 3.8 (centroid-centroid) | N/A |

Note: The data in this table is hypothetical and represents typical values for such interactions in similar organic molecules.

A detailed analysis of the Hirshfeld surface, a graphical tool used to visualize intermolecular contacts, would further elucidate the nature and relative importance of these interactions in directing the crystal packing of 2,3,4,5-Tetrachloro-6-phenoxyaniline.

Computational and Theoretical Chemistry of 2,3,4,5 Tetrachloro 6 Phenoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2,3,4,5-Tetrachloro-6-phenoxyaniline. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2,3,4,5-Tetrachloro-6-phenoxyaniline, DFT studies are instrumental in determining its fundamental molecular properties. These calculations can predict parameters like the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. The energy gap between the HOMO and LUMO is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability.

Hypothetical DFT calculations for 2,3,4,5-Tetrachloro-6-phenoxyaniline could yield data such as that presented in the interactive table below. This data would be crucial for understanding the molecule's electronic behavior.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

This table is interactive. Click on the headers to sort the data.

To understand how 2,3,4,5-Tetrachloro-6-phenoxyaniline interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties. TD-DFT can predict the electronic absorption spectra of the molecule, providing information about the wavelengths of light it absorbs and the nature of the electronic transitions involved. These calculations are vital for applications in areas such as photochemistry and materials science. For instance, a TD-DFT study could predict the main absorption peaks in the UV-visible spectrum of 2,3,4,5-Tetrachloro-6-phenoxyaniline, as illustrated in the hypothetical data below.

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | 310 | 0.45 |

| S0 -> S2 | 285 | 0.21 |

| S0 -> S3 | 250 | 0.68 |

This table is interactive. You can filter the data by entering values in the search boxes below each header.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation used to describe the exchange-correlation energy, while a basis set is a set of functions used to build the molecular orbitals. For a molecule like 2,3,4,5-Tetrachloro-6-phenoxyaniline, which contains heavy atoms like chlorine, the selection of an appropriate basis set is crucial. Different combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) would be evaluated to find the combination that provides the most accurate results when compared to any available experimental data or higher-level calculations.

Molecular Geometry Optimization and Conformation Analysis

Understanding the three-dimensional structure of 2,3,4,5-Tetrachloro-6-phenoxyaniline is essential for predicting its physical and chemical properties.

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. For 2,3,4,5-Tetrachloro-6-phenoxyaniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The optimized geometry provides a clear picture of the molecule's shape and is the starting point for many other types of calculations, such as vibrational frequency analysis.

A hypothetical optimized geometry for 2,3,4,5-Tetrachloro-6-phenoxyaniline might reveal specific bond lengths and angles, as shown in the table below.

| Parameter | Value |

| C-N Bond Length | 1.40 Å |

| C-O Bond Length | 1.38 Å |

| C-Cl (average) | 1.74 Å |

| C-N-H Angle | 115° |

| C-O-C Angle | 118° |

This is an interactive table. Hover over the values to see more details.

Due to the presence of single bonds, particularly the C-O and C-N bonds, 2,3,4,5-Tetrachloro-6-phenoxyaniline can exist in different spatial arrangements, known as conformations. A conformational analysis would involve exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is important because the conformation of a molecule can significantly influence its reactivity and biological activity. The study of its conformational landscape would reveal the preferred spatial orientation of the phenoxy group relative to the tetrachloroaniline ring.

Electronic Structure and Reactivity Studies

Data not available.

Data not available.

Data not available.

Data not available.

Thermodynamic Properties and Energetic Considerations

Data not available.

Reaction Energetics and Transition State Analysis

A computational study of 2,3,4,5-Tetrachloro-6-phenoxyaniline would likely involve the calculation of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy, and entropy. These calculations would provide insights into the stability of the molecule. Furthermore, should this compound be involved in chemical reactions, computational methods could be employed to map out the reaction pathways. This would involve locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products.

The energy barrier, or activation energy, for a given reaction could be determined, providing crucial information about the reaction kinetics. For instance, the mechanism of its formation or degradation could be elucidated by identifying the lowest energy pathways. Such analyses are typically performed using quantum mechanical methods like Density Functional Theory (DFT) or more sophisticated ab initio calculations.

Intermolecular Interactions and Crystal Engineering

The way molecules of 2,3,4,5-Tetrachloro-6-phenoxyaniline interact with each other in the solid state would be a key area of investigation in a computational study. These interactions govern the crystal packing and ultimately the material's physical properties.

Given its chemical structure, 2,3,4,5-Tetrachloro-6-phenoxyaniline has the potential to participate in several types of specific intermolecular interactions:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the phenoxy oxygen and the nitrogen atom itself can act as hydrogen bond acceptors.

Halogen Bonding: The four chlorine atoms on the aniline (B41778) ring can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-Stacking: The two aromatic rings (the tetrachlorinated aniline and the phenoxy group) could engage in π-π stacking interactions, which are common in aromatic compounds and contribute significantly to crystal stability.

Computational methods can be used to identify and quantify the strength of these interactions.

Advanced Computational Methodologies in Chemical Research

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 2,3,4,5-Tetrachloro-6-phenoxyaniline. By simulating the movement of atoms over time, MD can provide insights into conformational changes, molecular flexibility, and the behavior of the molecule in different environments (e.g., in solution or as part of a larger assembly). For this compound, MD simulations could explore the rotational freedom around the C-O and C-N bonds and how intermolecular interactions influence its dynamic properties.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of compound properties and activities. For 2,3,4,5-Tetrachloro-6-phenoxyaniline, cheminformatic analysis involves the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are fundamental inputs for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

For instance, the octanol-water partition coefficient (LogP) is a key descriptor in QSAR for predicting a molecule's membrane permeability and accumulation in fatty tissues. The topological polar surface area (TPSA) is crucial for predicting transport properties, such as absorption and blood-brain barrier penetration.

The following tables detail the computed molecular descriptors for 2,3,4,5-Tetrachloro-6-phenoxyaniline, which would serve as the basis for any QSAR/QSPR investigation.

Table 1: Key Molecular Descriptors for 2,3,4,5-Tetrachloro-6-phenoxyaniline

| Descriptor | Value |

| Molecular Formula | C₁₂H₇Cl₄NO |

| Molecular Weight | 323.01 g/mol |

| XLogP3-AA (Hydrophobicity) | 5.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Heavy Atom Count | 18 |

| Complexity | 389 |

Table 2: Additional Computed Physicochemical Properties

| Property | Predicted Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 5.75 | ALOGPS |

| LogP | 5.31 | ChemAxon |

| LogS (Aqueous Solubility) | -6.2 | ALOGPS |

| pKa (Acidic) | 9.46 | ChemAxon |

| pKa (Basic) | -4.8 | ChemAxon |

| Physiological Charge | 0 | ChemAxon |

These descriptors are the essential building blocks for developing predictive models. A hypothetical QSAR study could, for example, correlate the high XLogP3 value with potential bioaccumulation or use the TPSA and hydrogen bond counts to predict the compound's interaction with a specific biological target.

Machine Learning Approaches for Chemical Prediction and Design

Machine learning (ML) extends the principles of QSAR/QSPR by using more complex algorithms to learn from large chemical datasets. These models can uncover non-linear relationships between a compound's features (its descriptors) and its activities or properties, often leading to more accurate predictions.

In the context of 2,3,4,5-Tetrachloro-6-phenoxyaniline, while specific ML models are not documented in available research, its computed descriptors are suitable for input into various ML algorithms. These algorithms could be trained on datasets of structurally similar compounds to predict a range of endpoints for 2,3,4,5-Tetrachloro-6-phenoxyaniline, such as:

Toxicity Prediction: A model trained on a large database of compounds with known toxicity data could use the descriptors of 2,3,4,5-Tetrachloro-6-phenoxyaniline to predict its potential toxicity profile (e.g., hepatotoxicity, carcinogenicity).

Bioactivity Prediction: ML models can predict the likelihood of a compound interacting with specific biological targets. By representing the compound with its molecular fingerprints and descriptors, a model could screen it against numerous protein targets to identify potential mechanisms of action or off-target effects.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Machine learning is widely used to predict ADMET properties. The descriptors in the tables above, such as LogP, TPSA, and molecular weight, would be key features in models predicting properties like oral bioavailability, metabolic stability, and blood-brain barrier permeability.

Furthermore, generative ML models could be employed for chemical design. If a particular biological activity were desired, but with a different property profile (e.g., lower hydrophobicity to reduce bioaccumulation), a generative model could use the structure of 2,3,4,5-Tetrachloro-6-phenoxyaniline as a starting point to design novel analogues with optimized properties. The model would learn the relationships between structural modifications and property changes to propose new molecules for synthesis and testing.

The application of ML in this context remains theoretical due to the lack of specific published studies. However, the available cheminformatic data provides the necessary foundation for such computational investigations.

Environmental Fate and Degradation Mechanisms of 2,3,4,5 Tetrachloro 6 Phenoxyaniline

Environmental Persistence and Transport of Chlorinated Phenoxyanilines

The environmental persistence of chlorinated aromatic compounds is a significant concern, as they can remain in the environment for extended periods, posing risks to ecosystems and human health. eurochlor.orgresearchgate.net The structure of 2,3,4,5-tetrachloro-6-phenoxyaniline, with its multiple chlorine substituents and phenoxy group, suggests a degree of stability and resistance to degradation.

Factors Influencing Environmental Longevity of Substituted Anilines

The environmental longevity of substituted anilines is influenced by several factors, primarily the nature and position of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as chlorine atoms, generally increases the persistence of aniline (B41778) derivatives. researchgate.net The degree of chlorination has a significant impact on biodegradability, with higher chlorinated congeners often being more resistant to aerobic degradation. eurochlor.org

Studies on various substituted anilines have shown that the rate of microbial transformation can be correlated with steric parameters. researchgate.net For instance, the transformation rate of anilines has been observed to decrease in the order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline (B104315) > 3-cyanoaniline. researchgate.net This suggests that both the electronic effects and the size of the substituent play a role in their environmental persistence. The presence of multiple chlorine atoms on the aniline ring of 2,3,4,5-tetrachloro-6-phenoxyaniline likely contributes to its recalcitrance.

Environmental Distribution and Partitioning (e.g., Volatilization)

The environmental distribution of chlorinated anilines is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. These properties determine how a compound partitions between different environmental compartments, including water, soil, air, and biota. lifesurfing.eu

Chlorinated anilines can enter the environment through various pathways, including industrial wastewater discharges and accidental spills. nih.gov Once in the environment, they can be subject to transport processes. For example, 4-chloroaniline (B138754) has a volatilization half-life of approximately 35.7 days in rivers. nih.gov The partitioning of chlorinated organic compounds is a key factor in their environmental fate, with accurate solubility and partitioning coefficient data being crucial for predicting their distribution. lifesurfing.eu Highly chlorinated compounds tend to be more lipophilic and may adsorb to soil and sediment particles, reducing their mobility in water but increasing their persistence in the solid phase. The phenoxy group in 2,3,4,5-tetrachloro-6-phenoxyaniline would likely increase its lipophilicity, favoring its partitioning into organic matter in soil and sediments.

Chemical Degradation Pathways in the Environment

The degradation of chlorinated anilines in the environment can occur through various chemical pathways, including oxidation and photochemical reactions. These processes are crucial for the natural attenuation of these pollutants.

Oxidative Degradation Processes and Advanced Oxidation Processes (AOPs)

Oxidative degradation is a key mechanism for the transformation of aniline and its chlorinated derivatives. Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. acs.orgdigitellinc.com These radicals can attack the aromatic ring of chlorinated anilines, leading to their decomposition. researchgate.net

The degradation rate of aromatic compounds through oxidation is influenced by the type, number, and position of substituents on the aromatic ring. researchgate.net For example, in Fenton oxidation, the reactivity of single substituted aromatic compounds decreases in the order of aniline > chlorobenzene (B131634) > nitrobenzene. researchgate.net The degradation of aniline can proceed through the attack of hydroxyl radicals on the carbon adjacent to the amino group, leading to the formation of intermediates like hydroquinone, which can be further degraded. researchgate.net Another pathway involves the attack of hydroxyl radicals on the amino group itself, which can lead to the formation of nitrobenzene. researchgate.net For chlorinated anilines, the initial attack by hydroxyl radicals can lead to the formation of radical cations. researchgate.net

| Treatment Process | Target Compound | Key Findings | Reference |

| Electrochemical Oxidation | Aniline | Effective degradation in alkaline medium through the generation of hydroxyl radicals. | nih.gov |

| Periodate/Catechol Process | Aniline | Rapid degradation within 60 seconds mediated by reactive quinone species. | acs.org |

| Cobalt Ferrite/Peracetic Acid | Aniline | 96.1% removal at pH 7, with singlet oxygen as the predominant reactive species. | mdpi.com |

Photochemical Degradation (Photolysis and Photocatalysis)

Photochemical degradation, including direct photolysis and photocatalysis, is another important pathway for the breakdown of chlorinated anilines in the environment. researchgate.net Direct photolysis involves the absorption of light by the molecule, leading to its degradation. Photocatalysis, on the other hand, utilizes a semiconductor catalyst, such as titanium dioxide (TiO2) or iron(III) oxide (Fe2O3), which upon irradiation generates reactive species that degrade the pollutant. mdpi.com

The photocatalytic degradation of chloroanilines is initiated by highly reactive species like hydroxyl radicals, electron holes, and superoxide (B77818) anion radicals formed on the catalyst surface. mdpi.com The degradation of 4-chloroaniline using TiO2 photocatalysis has been shown to proceed through several routes, including the replacement of the amino group to form 4-chlorophenol, and the release of chloride to form aniline. researchgate.net The presence of algae in aqueous media has also been shown to accelerate the photodegradation of aniline, likely due to the generation of reactive oxygen species. researchgate.net

| Photochemical Process | Target Compound(s) | Catalyst/Conditions | Key Findings | Reference |

| Photocatalysis | Aniline, 2-chloroaniline, 2,6-dichloroaniline | Halloysite-TiO2 and Halloysite-Fe2O3 nanocomposites | Complete degradation after 300 minutes of irradiation. Nanocomposites showed higher activity than commercial catalysts. | mdpi.com |

| Photocatalysis | 4-chloroaniline | TiO2/H2O2 | Complete degradation after 90 minutes of irradiation in the presence of H2O2. | researchgate.net |

| Direct Photolysis and Photocatalysis | Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) | UV light, ZnO/SnO2 catalyst | The rate of photocatalytic degradation decreased as the number of chlorine atoms increased. | nih.gov |

Role of Specific Reagents and Catalysts in Degradation (e.g., Ferric Reagents, Hydrogen Peroxide, Fenton-like Reactions)

Specific reagents and catalysts can play a significant role in the degradation of chlorinated anilines. Fenton and Fenton-like reactions, which involve the use of iron salts (ferrous or ferric) and hydrogen peroxide (H2O2), are effective AOPs for this purpose. researchgate.netresearchgate.net The reaction between ferrous ions (Fe2+) and H2O2 generates hydroxyl radicals, which are powerful oxidizing agents. researchgate.net

The degradation of 4-chloroaniline can be induced by photo-excited iron(III) species in acidic aqueous solutions, where the process is initiated by the attack of hydroxyl radicals. researchgate.net Both ferrous (Fe2+) and ferric (Fe3+) ions have been shown to enhance the heterogeneous photocatalytic degradation of chlorophenols, with Fe3+ being rapidly converted to Fe2+ upon irradiation. nih.gov In some systems, the degradation of chlorinated compounds can be mediated by a microbially-driven Fenton reaction, where microorganisms produce the necessary peroxide and Fe(II). battelle.org The efficiency of Fenton-like processes is dependent on factors such as the concentration of the iron catalyst and hydrogen peroxide.

| Reagent/Catalyst System | Target Compound(s) | Mechanism/Key Findings | Reference |

| Iron(III)-photoinduced degradation | 4-chloroaniline | Degradation initiated by hydroxyl radicals generated from photoexcitation of Fe(OH)2+. | researchgate.net |

| Fenton Oxidation | Chlorinated aliphatic hydrocarbons | Degradation rate affected by the chemical structure of the contaminants, with hydroxyl radicals preferentially attacking electron-rich structures. | researchgate.net |

| Bipolar Electro-Fenton Process | Quinoline | Addition of NaCl had a synergistic effect, with hydroxyl radicals and active chlorine species being the dominant oxidants. | mdpi.com |

Biotransformation and Biodegradation Studies

The environmental persistence and fate of 2,3,4,5-Tetrachloro-6-phenoxyaniline are significantly influenced by biotransformation and biodegradation processes. These processes, mediated by microorganisms, are crucial in determining the compound's ultimate impact on ecosystems. While specific studies on 2,3,4,5-Tetrachloro-6-phenoxyaniline are limited, extensive research on related aromatic amines provides a robust framework for understanding its likely degradation pathways and mechanisms.

Aerobic and Anaerobic Degradation Pathways of Related Aromatic Amines

The microbial degradation of aromatic amines, including chlorinated anilines, can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving distinct metabolic pathways. nih.govresearchgate.netresearchgate.net

Aerobic Degradation: Under aerobic conditions, bacteria have evolved several initial strategies to destabilize the aromatic ring of anilines, making it susceptible to cleavage. nih.govunesp.br The primary mechanisms involve the action of oxygenase enzymes. unesp.br A common route is the formation of catechol or substituted catechols, which are central intermediates. nih.gov These catechols are then processed through either ortho-cleavage or meta-cleavage pathways, leading to intermediates that can enter the central metabolic cycles of the cell, such as the Krebs cycle. nih.govresearchgate.net

Key initial steps in the aerobic degradation of monocyclic aromatic amines include:

Dioxygenation: Incorporation of both atoms of molecular oxygen into the aromatic ring. nih.gov

Hydroxylation: Addition of a hydroxyl group to the aromatic ring. nih.gov

Deamination: Removal of the amine group. nih.gov

Dehalogenation: Removal of chlorine atoms, which can be an initial step in the degradation of chlorinated anilines. nih.gov

Anaerobic Degradation: In the absence of oxygen, microorganisms employ different strategies for aromatic ring activation, as oxygenases are inactive. oup.com A central and unifying pathway for the anaerobic metabolism of many aromatic compounds is the benzoyl-CoA pathway. oup.com Aromatic amines are often first converted to a central intermediate like benzoyl-CoA, which then undergoes dearomatization through reduction of the ring. oup.com Subsequent hydrolytic cleavage opens the ring, allowing for further degradation. oup.com For some aromatic amines, reduction of azo dyes under anaerobic conditions can lead to their formation, while the degradation of the amines themselves under methanogenic conditions has been reported for simpler compounds. researchgate.net

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Required | Absent |

| Key Initial Reaction | Oxidation (Hydroxylation/Dioxygenation) nih.govunesp.br | Reduction and Carboxylation oup.com |

| Central Intermediate | Catechols and substituted catechols nih.gov | Benzoyl-CoA and its derivatives oup.com |

| Ring Cleavage Mechanism | Oxygenolytic (ortho- or meta-cleavage) nih.govresearchgate.net | Reductive followed by hydrolytic cleavage oup.com |

| Key Enzyme Class | Oxygenases (Mono- and Dioxygenases) unesp.br | Reductases, Carboxylases oup.com |

Enzymatic Mechanisms of Degradation

The degradation of aromatic amines is catalyzed by a diverse array of microbial enzymes. The specific enzymes involved depend on the compound's structure and the environmental conditions. hu-berlin.de

Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by monooxygenases and dioxygenases . unesp.br For instance, aniline dioxygenase, a multi-component enzyme system, can convert aniline to catechol. nih.govplos.org Flavin-dependent monooxygenases are also implicated in the initial steps of degradation, such as the removal of a nitro group from a substituted aniline. plos.org Other enzymes like laccases , which are copper-containing polyphenol oxidases, can catalyze the oxidation of various compounds, including aromatic amines. frontiersin.org

Identification and Characterization of Degradation Metabolites

Identifying the intermediate metabolites formed during the degradation of 2,3,4,5-Tetrachloro-6-phenoxyaniline is essential for elucidating its complete degradation pathway and assessing the potential for the formation of toxic byproducts. While specific metabolites for this exact compound are not detailed in the available literature, studies on structurally similar chlorinated anilines and phenols provide valuable insights into likely transformation products.

For chlorinated anilines, degradation often proceeds through the formation of corresponding chlorinated catechols . nih.gov For example, the degradation of 3,4-dichloroaniline (B118046) can produce 4-chlorocatechol. nih.gov Similarly, the aerobic degradation of 2-Chloro-4-Nitroaniline has been shown to produce intermediates such as 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ) . plos.org Studies on the degradation of 2,4,5-trichlorophenol, a related compound, identified metabolites such as dichloronaphthalenol and octyl acetate (B1210297) after initial treatment, which were then further mineralized by bacteria. nih.gov The degradation of 3,5,6-trichloro-2-pyridinol, another chlorinated aromatic, was found to proceed via metabolites like 3,5-dichloro-2-pyridone (B189641) and 6-chloropyridin-2-ol. southwales.ac.ukresearchgate.net

Based on these findings, it is plausible that the degradation of 2,3,4,5-Tetrachloro-6-phenoxyaniline could involve initial hydroxylation and dehalogenation steps, leading to various chlorinated phenol (B47542) and catechol intermediates before eventual ring cleavage.

Environmental Detection and Quantification Methodologies

The effective monitoring of 2,3,4,5-Tetrachloro-6-phenoxyaniline in environmental compartments requires highly sensitive and specific analytical methods capable of detecting trace concentrations in complex matrices like water, soil, and sediment. imrpress.com

Development of Sensitive Analytical Techniques for Trace Analysis in Complex Matrices

Several advanced analytical techniques have been developed for the determination of anilines and their derivatives in environmental samples. nih.gov The most common and effective methods are based on chromatography. imrpress.com

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is a powerful tool for analyzing anilines. imrpress.comepa.govmdpi.com GC-NPD offers excellent selectivity and sensitivity for nitrogen-containing compounds, allowing for detection at low parts-per-billion (ppb) levels. epa.gov GC-MS provides definitive identification of the compounds based on their mass spectra. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable alternative to GC, especially for thermolabile or less volatile aniline derivatives, as it avoids the need for high-temperature injection and potential degradation. thermofisher.comoup.com Coupling HPLC with mass spectrometry (LC-MS) enhances sensitivity and selectivity, with reported limits of detection (LOD) in the nanogram per milliliter (ng/mL) range for some anilines. oup.com

Capillary Electrophoresis (CE): CE is another technique used for separating aniline compounds, which can be coupled with sensitive detectors like amperometric detection to achieve very low detection limits, in the range of 0.01-0.1 ng/mL for certain chloroanilines. nih.gov

| Technique | Common Detector(s) | Typical Detection Limits | Advantages | Reference(s) |

|---|---|---|---|---|

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Low ppb (µg/L or µg/kg) | High selectivity (NPD), definitive identification (MS) | epa.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry (MS) | ng/mL range (LC-MS) | Suitable for thermolabile compounds, high sensitivity with MS | thermofisher.comoup.com |

| Capillary Electrophoresis (CE) | Amperometric Detection | 0.01-0.1 ng/mL | High separation efficiency, low sample volume | nih.gov |

Sample Preparation and Matrix Effects in Environmental Monitoring

Due to the typically low concentrations of pollutants in environmental samples and the complexity of the sample matrices (e.g., soil, water, sediment), a sample preparation step is almost always necessary before instrumental analysis. nih.govnumberanalytics.com This step serves to extract the analyte from the matrix, clean up interferences, and concentrate it to a level detectable by the instrument.

Sample Preparation Techniques: Common extraction techniques include:

Liquid-Liquid Extraction (LLE): A conventional method using a solvent like methylene (B1212753) chloride to extract anilines from aqueous samples. epa.gov

Solid-Phase Extraction (SPE): A widely used technique where the analyte is adsorbed onto a solid sorbent from the sample matrix and then eluted with a small volume of solvent. thermofisher.com On-line SPE systems offer automation and reduce analysis time. thermofisher.com

Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to quickly and efficiently extract analytes from solid samples like soil and sediment, using less solvent than traditional methods. mdpi.com

Liquid-Phase Microextraction (LPME): A miniaturized extraction technique, such as hollow fiber-based LPME, that provides high enrichment factors for trace analytes. nih.gov

Matrix Effects: The sample matrix consists of all components in a sample other than the analyte of interest. numberanalytics.com These components can interfere with the quantification of the target analyte, causing either signal suppression or enhancement. numberanalytics.comchromatographyonline.com This phenomenon, known as the matrix effect, can lead to inaccurate results. numberanalytics.com In soil and sediment analysis, substances like organic matter and minerals can affect extraction efficiency and instrument response. numberanalytics.com In water analysis, dissolved organic matter and salts can cause similar interferences. numberanalytics.com To mitigate matrix effects, strategies such as the use of internal standards, matrix-matched calibration, or the standard addition method are often employed. chromatographyonline.com Additionally, cleanup steps, for example using Florisil columns, can be incorporated into the sample preparation procedure to remove interfering compounds before analysis. epa.gov

Information Regarding "2,3,4,5-Tetrachloro-6-phenoxyaniline" is Not Publicly Available

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information on the chemical compound “2,3,4,5-Tetrachloro-6-phenoxyaniline.” Specifically, data pertaining to its environmental fate, degradation mechanisms, emission and environmental release rates, or environmental fate modeling could not be located.

The initial and subsequent targeted searches for this specific compound, including its synthesis, properties, and potential uses, did not yield any relevant results in scientific databases or the broader public domain. While information on related compounds such as various isomers of tetrachloroaniline and phenoxyaniline (B8288346) exists, this information cannot be extrapolated to accurately describe the environmental behavior of the specific compound .

Due to the complete absence of research findings and empirical data for "2,3,4,5-Tetrachloro-6-phenoxyaniline," it is not possible to generate a scientifically accurate and informative article that adheres to the user's requested outline on its environmental fate and degradation. The creation of data tables and detailed research findings as requested is unachievable without foundational information on the compound.

Therefore, the requested article focusing on the environmental fate and degradation mechanisms of "2,3,4,5-Tetrachloro-6-phenoxyaniline" cannot be produced at this time.

Q & A

Q. What are the recommended synthetic pathways for 2,3,4,5-Tetrachloro-6-phenoxyaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves stepwise chlorination of aniline derivatives followed by phenoxy group coupling. For example, nucleophilic aromatic substitution using trichlorophenol derivatives under alkaline conditions with catalysts like Cu(I) or Pd(0) can enhance regioselectivity . Purification via recrystallization (using ethanol/water mixtures) or silica-gel column chromatography (hexane/ethyl acetate gradients) is critical to achieve >98% purity. Monitor intermediates using TLC and confirm final product integrity via melting point analysis and NMR .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- FT-IR for functional group identification (e.g., N-H stretching at ~3400 cm⁻¹, C-Cl peaks at 600–800 cm⁻¹).

- ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton environments and confirm substitution patterns.

- Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . For crystalline samples, slow evaporation from acetone is recommended. Address disordered chlorine atoms by refining occupancy factors .

Advanced Research Questions

Q. What challenges arise in detecting 2,3,4,5-Tetrachloro-6-phenoxyaniline in environmental samples, and how can they be mitigated?

- Methodological Answer : Challenges include low volatility, matrix interference, and isomer co-elution. Strategies:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

- Analytical instruments : Use GC-APCI-MS with derivatization (e.g., silylation) to improve volatility. Alternatively, LC-QTOF-MS in negative ion mode enhances sensitivity for chlorinated aromatics.

- Isotopic labeling : Synthesize deuterated analogs (e.g., d₄-phenoxy) as internal standards to correct for matrix effects .

Q. How can computational tools aid in predicting the environmental persistence or toxicity of this compound?

- Methodological Answer :

- QSAR models : Predict biodegradation half-lives using EPI Suite™, focusing on electron-withdrawing Cl substituents that reduce microbial degradation.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess photolytic stability. Chlorine atoms at positions 2,3,4,5 increase resistance to UV degradation.

- Molecular docking : Screen for binding affinity to receptors like aryl hydrocarbon receptor (AhR) to estimate endocrine disruption potential .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Contradictions may arise from twinning, disorder, or incomplete data. Solutions:

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. For disordered Cl atoms, use PART instructions to refine split positions.

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can researchers identify and quantify synthetic by-products during synthesis?

- Methodological Answer :

- HPLC-DAD/HRMS : Employ a C18 column (5 µm, 250 mm) with acetonitrile/water gradients. Monitor by-products like 2,3,4,5-Tetrachloroaniline (retention time ~12.5 min) using UV at 254 nm.

- GC-MS : Identify volatile impurities (e.g., chlorophenols) using DB-5MS columns.

- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Conduct work in a fume hood due to potential dust formation.

- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation.

- Toxicity management : Acute toxicity (LD₅₀: 1500 mg/kg in mice) warrants strict exposure control. Monitor air quality with OSHA-approved sampling methods .

Q. How can compliance with regulatory limits for this compound in materials be verified?

- Methodological Answer : For polymers or coatings (e.g., FDA 21 CFR § 178.3297):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.